2-Azaspiro[4.5]decane-3,4-dione
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Overview
Description
2-Azaspiro[4.5]decane-3,4-dione is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with delta opioid receptors . These receptors are a potential target for various neurological disorders .
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit angiogenesis (growth of blood vessels) in a blood vessel model using chicken eggs .
Biochemical Pathways
Compounds with similar structures have been shown to affect the secretion of vascular endothelial growth factor (vegf), a growth factor that promotes angiogenesis .
Result of Action
Similar compounds have been shown to have anti-allodynic efficacy in a complete freund’s adjuvant model of inflammatory pain in mice .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the specific biological environment and the presence of other substances .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins
Cellular Effects
Some studies suggest that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily .
Dosage Effects in Animal Models
The effects of different dosages of 2-Azaspiro[4.5]decane-3,4-dione in animal models are not well studied. It is known that the compound can have toxic or adverse effects at high doses .
Metabolic Pathways
It is known that the compound can interact with various enzymes and cofactors .
Transport and Distribution
It is known that the compound can interact with various transporters and binding proteins .
Subcellular Localization
It is known that the compound can be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 2-Azaspiro[4.5]decane-3,4-dione involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This reaction proceeds through a tandem radical addition and dearomatizing cyclization process . Another approach involves the annulation of cyclopentane and four-membered rings using readily available starting materials and conventional chemical transformations .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Azaspiro[4.5]decane-3,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as carbonyls or carboxyls.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Azaspiro[4.5]decane-3,4-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential anticonvulsant and anticancer properties.
Industry: It is used in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[4.4]nonane-1,3-dione: Similar in structure but with a smaller ring system.
1-Thia-4-azaspiro[4.5]decane: Contains a sulfur atom in the ring system.
8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione: A key intermediate in the synthesis of spirotetramat.
Uniqueness
2-Azaspiro[4.5]decane-3,4-dione is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-azaspiro[4.5]decane-3,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c11-7-8(12)10-6-9(7)4-2-1-3-5-9/h1-6H2,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SATYEXHIQKUMOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CNC(=O)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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